molecular formula C17H15ClN4O3 B2954741 (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286726-64-4

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2954741
CAS No.: 1286726-64-4
M. Wt: 358.78
InChI Key: FJAZSMFDPSMOEJ-UHFFFAOYSA-N
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Description

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15ClN4O3 and its molecular weight is 358.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds with structures incorporating elements such as pyrazole derivatives, oxadiazoles, and azetidinones have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives have shown significant antimicrobial and anticancer activities, with certain compounds outperforming doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds has led to substances with notable antibacterial and antifungal activities (Mistry & Desai, 2006).

Molecular Docking and Synthesis for Biological Activity

Another area of research involves the synthesis and molecular docking studies of heterocyclic compounds, like oxazole clubbed with pyridyl-pyrazolines, to assess their anticancer and antimicrobial potentials. Some of these compounds have been found to exhibit high potency against cancer cell lines, alongside significant antibacterial and antifungal activities, suggesting their utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Non-covalent Interactions in Crystal Packing

The study of non-covalent interactions, such as lone pair-π interaction and halogen bonding in the crystal packing of derivatives containing biologically active moieties like 1,2,4-oxadiazole, provides insights into the structural basis of their biological activities. These interactions are crucial for the stabilization of molecular conformations and can influence the biological efficacy of the compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-9-14(15(21-24-9)12-5-3-4-6-13(12)18)17(23)22-7-11(8-22)16-19-10(2)20-25-16/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZSMFDPSMOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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